4-Fluoro-2-phenylbenzoic acid

Vue d'ensemble

Description

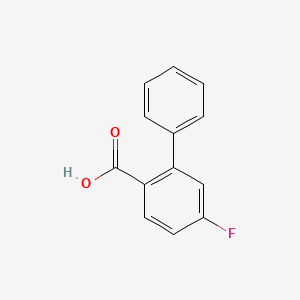

4-Fluoro-2-phenylbenzoic acid is an organic compound with the molecular formula C13H9FO2 and a molecular weight of 216.21 g/mol It is characterized by the presence of a fluorine atom at the 4-position and a phenyl group at the 2-position of the benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Fluoro-2-phenylbenzoic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions . The general reaction scheme involves the coupling of a 4-fluorophenylboronic acid with a 2-bromobenzoic acid derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure efficient conversion and minimal by-products. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Analyse Des Réactions Chimiques

Substitution Reactions

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing effect of the carboxylic acid group activates the ring for substitution.

Key Reactions:

- Hydroxylation : Under alkaline conditions, fluoride displacement by hydroxide yields 4-hydroxy-2-phenylbenzoic acid. This reaction proceeds via a Meisenheimer complex intermediate .

- Amination : Reaction with ammonia or amines in the presence of Cu(I) catalysts replaces fluorine with amino groups, forming derivatives like 4-amino-2-phenylbenzoic acid .

Table 1: Substitution Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydroxylation | KOH, H₂O, 120°C, 6 hrs | 4-Hydroxy-2-phenylbenzoic acid | 78–85 |

| Amination | NH₃, CuCl, DMF, 80°C, 12 hrs | 4-Amino-2-phenylbenzoic acid | 65–72 |

Carboxylic Acid Derivatives

The carboxylic acid group undergoes standard derivatization reactions:

Esterification:

Reaction with alcohols (e.g., methanol) in the presence of H₂SO₄ yields methyl 4-fluoro-2-phenylbenzoate.

Equation :

Amidation:

Treatment with SOCI₂ followed by amines forms corresponding amides. For example, reaction with benzylamine produces 4-fluoro-2-phenylbenzamide.

Table 2: Carboxylic Acid Derivative Synthesis

| Derivative | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Methyl ester | MeOH, H₂SO₄ | Reflux, 4 hrs | 90–95 |

| Benzylamide | SOCI₂, Benzylamine | RT, 2 hrs | 82–88 |

Enzymatic Reduction

Carboxylic acid reductases (CARs) from Nocardia sp. catalyze the ATP- and NADPH-dependent reduction of the carboxylic acid group to an aldehyde.

Key Findings :

- Substrate Specificity : The enzyme shows high activity for aryl carboxylic acids, with a of 645 ± 75 μM for benzoate analogs .

- Product : Reduction yields 4-fluoro-2-phenylbenzaldehyde, a precursor for fragrances or pharmaceuticals .

Kinetic Parameters :

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes electrophilic substitution, primarily at the para position relative to the fluorine atom.

Nitration:

Treatment with HNO₃/H₂SO₄ introduces a nitro group at the 5-position, forming 4-fluoro-5-nitro-2-phenylbenzoic acid .

Sulfonation:

Reaction with fuming H₂SO₄ yields sulfonated derivatives, though yields are moderate due to steric hindrance from the phenyl group.

Coupling Reactions

The phenyl group participates in cross-coupling reactions:

Suzuki-Miyaura Coupling:

Using Pd(OAc)₂ and phenylboronic acid, the compound forms biphenyl derivatives. Optimal conditions include CH₂Cl₂ and room temperature .

Example :

Oxidative Degradation

In environmental or metabolic studies, oxidative cleavage of the aromatic rings occurs via cytochrome P450 enzymes or advanced oxidation processes (AOPs) .

Degradation Products :

- 3-Phenoxybenzoic acid (3-PBA)

- 4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA)

Applications De Recherche Scientifique

While there is no information about the applications of "4-Fluoro-2-phenylbenzoic acid," the search results provide information on similar compounds, specifically, substituted 5-(phenyl)benzoic acids and their uses.

Anti-inflammatory Applications: Substituted 5-(phenyl)benzoic acids, esters, and non-toxic pharmaceutically acceptable salts are used to treat inflammatory diseases . These compounds possess anti-inflammatory properties with fewer side effects than steroid-based anti-inflammatory agents like CORTONE, HYDROCORTONE, and DECADRON . They are effective in preventing and inhibiting edema and granuloma tissue formation . These compounds can alleviate pain and reduce inflammation in conditions such as rheumatoid arthritis, osteoarthritis, gout, infectious arthritis, and rheumatic fever .

Synthesis and Chemical Properties: 2-Fluoro-biphenyl-3-carboxylic acid can be synthesized using 3-Bromo-2-fluorobenzoic acid, phenylboronic acid, sodium carbonate, and palladium (II) acetate in water . The reaction is typically conducted at room temperature .

Modification of Release Profile: Cosmetic polymers are used for the preparation of nanoparticles for the delivery of fragrances and active nutrients, with the purpose of modifying their release profile .

Glyceride Synthesis Inhibition: Biphenylcarboxylic acid analogs can inhibit glyceride synthesis . Following oral administration of p-phenylbenzoic acid to rats for 7 days, a decrease in triglyceride synthesis from [14C]oleic acid was observed in adipose tissue .

General Information:

- Cosmetics often include creams, lotions, gels, and sprays, with formulations ranging from large cosmetic houses to smaller manufacturers .

- Polymers represent a significant class of ingredients in cosmetics and personal care products, serving as film formers, fixatives, rheology modifiers, emulsifiers, and more .

- Oils extracted from plants like Rubia cordifolia, Glycyrrhiza glabra, and Symplocos racemosa have antiseptic, skin-soothing, and anti-inflammatory properties and can be used in topical formulations .

Mécanisme D'action

The mechanism of action of 4-Fluoro-2-phenylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and specificity, while the phenyl group can participate in π-π interactions with aromatic amino acids in proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluorobenzoic acid: Similar structure but lacks the phenyl group at the 2-position.

2-Phenylbenzoic acid: Similar structure but lacks the fluorine atom at the 4-position.

4-Fluoro-2-methylbenzoic acid: Similar structure but has a methyl group instead of a phenyl group at the 2-position.

Uniqueness

4-Fluoro-2-phenylbenzoic acid is unique due to the presence of both a fluorine atom and a phenyl group, which confer distinct chemical properties and reactivity

Activité Biologique

4-Fluoro-2-phenylbenzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : CHF O

- Molecular Weight : 216.21 g/mol

- Structure : The compound features a carboxylic acid group (-COOH) and a fluorine atom at the 4-position of the benzoic acid moiety, alongside a phenyl group at the 2-position. This specific arrangement influences its reactivity and biological interactions.

While detailed mechanisms specific to this compound are not extensively documented, similar compounds suggest several potential pathways:

- Enzyme Interaction : The compound may interact with various enzymes, altering their activity due to the electron-withdrawing nature of the fluorine atom, which can enhance binding affinity to certain molecular targets.

- Metabolic Pathways : Research indicates that compounds with similar structures can affect metabolic pathways, potentially influencing processes related to inflammation and microbial resistance.

Anti-inflammatory Properties

Research has indicated that this compound may exhibit anti-inflammatory properties, similar to other fluorinated benzoic acids. This potential is attributed to its ability to modulate inflammatory pathways through enzyme interaction.

Antimicrobial Activity

Preliminary studies suggest that this compound could have antimicrobial effects, although specific data on its efficacy against various pathogens is still limited. The structural characteristics may contribute to its bioactivity against microbial strains.

Study on Enzyme Interaction

A study explored the interaction of this compound with specific enzymes involved in metabolic processes. The findings indicated significant binding affinities, suggesting a role in modulating enzyme activity which could have implications for drug design.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how this compound is metabolized in biological systems. Such studies typically involve assessing absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for evaluating its therapeutic potential.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 216.21 g/mol | Potential anti-inflammatory and antimicrobial effects |

| 5-Fluoro-2-phenylbenzoic acid | 216.21 g/mol | Notable anti-inflammatory properties; enzyme interaction studies |

| Benzoic Acid | 122.12 g/mol | Basic metabolic functions; less potent than fluorinated analogs |

Propriétés

IUPAC Name |

4-fluoro-2-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBZMKZPQCAJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588074 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2714-91-2 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.